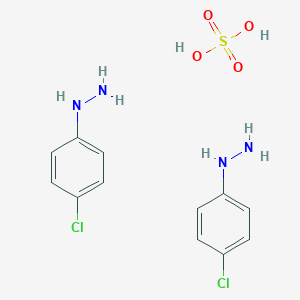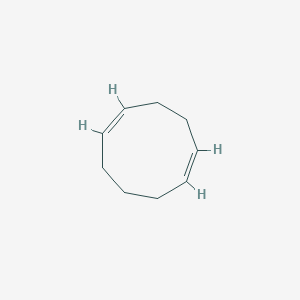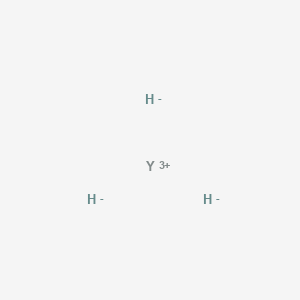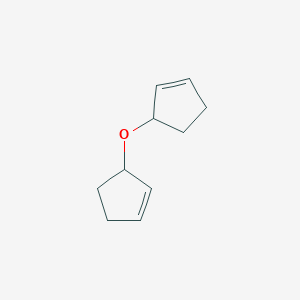
Gramicidin
Overview
Description
Gramicidin is an antibacterial mixture produced by a soil bacterium of the genus Bacillus (B. brevis) and used topically against gram-positive bacteria in local infections, especially of the eye . It is particularly effective against gram-positive bacteria and is used primarily in the treatment of infected surface wounds, and in eye, nose, and throat infections .
Synthesis Analysis
Gramicidin A accumulates in mitochondria, reduces ATP levels, induces mitophagy, and inhibits cancer cell growth . An aggregation substance of gramicidin S synthetases was found and purified by DEAE-cellulose chromatography and CM-chromatography from cell debris of Bacillus brevis Nagano .Molecular Structure Analysis
The structure of a parallel left-handed double-helical form of gramicidin was detected by circular dichroism spectroscopy and determined using 500 and 600 MHz NMR in CaCl2/methanol solution . Gramicidin is an unusual membrane protein; it has a molecular weight of less than 2,000 daltons and contains D-amino acids .Chemical Reactions Analysis
Gramicidin S is an antibiotic cyclic decapeptide [cyclo(–Val– Orn–Leu–D-Phe–Pro–)2] that forms a stable β-turn and antiparallel β-sheet . Gramicidin D binds to and inserts itself into bacterial membranes (with a strong preference to gram-positive cell membranes). This results in membrane disruption and permeabilization (it acts as a channel) .Physical And Chemical Properties Analysis
Gramicidin A is a spiral of 15 amino acids, the building blocks of peptides, which assemble inside of the hydrophobic interior of the cellular lipid bilayer to form a β-helix .Scientific Research Applications
Antimicrobial Activity
Gramicidin A is a linear antimicrobial peptide that can form a channel and specifically conduct monovalent cations such as H+ across the lipid membrane . The antimicrobial activity of Gramicidin A is associated with the formation of hydroxyl free radicals and the imbalance of NADH metabolism, possibly a consequence caused by the conductance of cations .
Interaction with Calcium Ions
The ion conductivity of Gramicidin A can be blocked by Ca2+ ions . The effect of Ca2+ ions on the antimicrobial activity of Gramicidin A has been studied, revealing that the antimicrobial mechanism of Gramicidin A and antimicrobial activity by Ca2+ ions are concentration-dependent .
Interaction with Halide Ions
The molecular state of Gramicidin A is highly affected by the concentration of calcium salt and the type of halide anion . The abilities of dissociation and denaturation were found to be highly dependent on the type of halide anion .
Antibiotic Potential
Gramicidin has been recognized as a potential antibiotic that can cure antibiotic-resistant diseases without many side effects . Reducing the hemolytic activity of Gramicidin can make implementation in the drug discovery field apart from topical applications .
Ion Transport Activity
Gramicidin A has been studied for its ion transport activity . The design and construction of a library comprising 4096 peptides have been reported, along with the development of a three-assay system for evaluating the ion transport, cytotoxic, and anti-bacterial activities .
Lipid Membrane Interactions
Gramicidin A has been characterized in tethered lipid membrane on silicon surface . This study provides insights into the interaction of Gramicidin A with lipid membranes, which is crucial for understanding its antimicrobial activity .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
A team has developed 10 new versions of the antibiotic gramicidin A, which they say should be safe for use in pills or injections. A new approach has been utilized by scientists to transform gramicidin A, one of the world’s oldest antibiotics, into versions that – in preliminary lab tests – appear to be safer, stronger drugs .
properties
IUPAC Name |
(2R)-2-[[(2S)-2-[[2-[[(2S)-2-formamido-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-(2-hydroxyethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C99H140N20O17/c1-51(2)37-73(109-86(123)59(17)107-81(122)49-105-96(133)82(55(9)10)106-50-121)89(126)108-60(18)87(124)117-84(57(13)14)98(135)119-85(58(15)16)99(136)118-83(56(11)12)97(134)116-80(44-64-48-104-72-34-26-22-30-68(64)72)95(132)112-76(40-54(7)8)92(129)115-79(43-63-47-103-71-33-25-21-29-67(63)71)94(131)111-75(39-53(5)6)91(128)114-78(42-62-46-102-70-32-24-20-28-66(62)70)93(130)110-74(38-52(3)4)90(127)113-77(88(125)100-35-36-120)41-61-45-101-69-31-23-19-27-65(61)69/h19-34,45-48,50-60,73-80,82-85,101-104,120H,35-44,49H2,1-18H3,(H,100,125)(H,105,133)(H,106,121)(H,107,122)(H,108,126)(H,109,123)(H,110,130)(H,111,131)(H,112,132)(H,113,127)(H,114,128)(H,115,129)(H,116,134)(H,117,124)(H,118,136)(H,119,135)/t59-,60-,73+,74+,75+,76+,77-,78-,79-,80-,82-,83+,84+,85-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCXYZRRTRDGQE-LUPIJMBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(C)C)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)NCCO)NC(=O)CNC(=O)[C@H](C(C)C)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C99H140N20O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80891352 | |
| Record name | 1-L-Valinegramicidin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1882.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gramicidin A | |
CAS RN |
4419-81-2, 11029-61-1, 1405-97-6 | |
| Record name | Valinegramicidin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gramicidin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011029611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-L-Valinegramicidin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80891352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gramicidin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Gramicidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALINEGRAMICIDIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93AG3Q5T2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does gramicidin exert its antibacterial activity?
A1: Gramicidin acts as an ionophore, specifically a channel former. It inserts into cell membranes, forming transmembrane channels that allow the passage of monovalent cations like potassium (K+) and sodium (Na+). [, , ] This disruption of ionic balance leads to cell dysfunction and death. [, , ] It primarily targets Gram-positive bacteria. [, , ]
Q2: Does the cyclic structure of gramicidin S impact its activity?
A2: Yes, research suggests the cyclic structure of gramicidin S is crucial for its immediate bacteriostatic effect. Acyclic decapeptide analogs of gramicidin S exhibited delayed bacteriostasis, suggesting a different mode of action compared to the cyclic parent compound. []
Q3: How does gramicidin affect mitochondrial function?
A3: Gramicidin D, a specific form of gramicidin, can induce respiration-independent swelling in corn mitochondria, potentially by acting on specific sites involved in substrate respiration. []
Q4: Can gramicidin affect mammalian cells?
A4: Yes, gramicidin can interact with mammalian cell membranes, impacting ion transport and potentially causing cell death. For instance, gramicidin A has shown to induce potassium leakage and sodium influx in human erythrocytes. [, ]
Q5: What is the structure of gramicidin A?
A5: Gramicidin A is a linear pentadecapeptide with alternating L- and D-amino acids. In lipid bilayers, it forms a dimeric channel, likely a right-handed β6.3-helix, allowing the passage of ions. [, , ]
Q6: Does the conformation of gramicidin A change upon ion binding?
A6: Yes, studies on gramicidin A indicate that the indole rings of its tryptophan residues (Trp-11 and Trp-13) shift along the channel axis upon binding sodium ions (Na+), although their orientation remains relatively unchanged. []
Q7: Can gramicidin form complexes with metal ions?
A8: Yes, gramicidin can form complexes with various metal ions. For instance, studies revealed that two molecules of gramicidin S can bind to a calmodulin molecule in a calcium-dependent manner. [] Additionally, gramicidin A can bind to divalent cations like manganese (Mn2+), primarily at the channel mouths, albeit blocking the passage of the divalent cations through the channel. []
Q8: How does the lipid environment affect gramicidin channel activity?
A10: The lipid composition of the membrane can significantly influence gramicidin channel activity. For example, gramicidin-mediated K+ flux is augmented in vesicles comprised of plasmenylcholine compared to phosphatidylcholine. This difference highlights the role of specific phospholipid subclasses in modulating channel function. []
Q9: Can gramicidin be incorporated into artificial systems for study?
A11: Yes, gramicidin is frequently incorporated into artificial lipid bilayers to study its channel-forming properties and ion transport mechanisms. These model systems allow for controlled manipulation of experimental conditions. [, , ]
Q10: Can gramicidin be immobilized for applications like drug screening?
A12: Yes, gramicidin can be immobilized within sol-gel-derived silica matrices while retaining its ion channel activity. This immobilization strategy holds potential for developing drug-screening and -sensing platforms. []
Q11: How do modifications at the N- and C-termini of gramicidin affect its activity?
A13: Modifications at the N- and C-termini can significantly alter gramicidin's channel-forming properties. For instance, introducing negative charges near the channel mouth, such as in O-pyromellitylgramicidin, enhances cation transport. Conversely, N-pyromellityldesformylgramicidin, with a modified N-terminus, loses its channel-forming ability. These findings support the head-to-head dimer model of the gramicidin channel. [, ]
Q12: What is the role of tryptophan residues in gramicidin function?
A14: Tryptophan residues are essential for gramicidin's channel formation and conductance. Replacing even a single tryptophan with another hydrophobic amino acid can significantly diminish channel activity. This highlights the importance of specific amino acid residues in maintaining the structure and function of gramicidin channels. [, , ]
Q13: Can the incorporation of unnatural amino acids impact gramicidin activity?
A15: Yes, incorporating unnatural amino acids can modify gramicidin's properties. For example, substituting D-phenylalanine with dehydrophenylalanine in gramicidin S resulted in an analog with enhanced β-sheet conformation and strong antimicrobial activity against Gram-positive bacteria. This demonstrates the potential for using unnatural amino acids to design gramicidin analogs with improved therapeutic profiles. []
Q14: Does gramicidin's effect on ion transport relate to its antimalarial activity?
A17: Studies suggest that gramicidin's ability to induce potassium leakage from infected erythrocytes may contribute to its antimalarial activity. The observation that gramicidin and its analog, tryptophan-N-formylated gramicidin (NFG), cause potassium efflux from Plasmodium falciparum-infected erythrocytes supports this hypothesis. []
Q15: What is the anticancer potential of gramicidin?
A18: Research indicates that gramicidin has potential as an anticancer agent. Gramicidin A exhibited potent antiproliferative effects on ovarian cancer cells, inducing apoptosis and inhibiting tumor growth in vitro and in vivo. These findings suggest that gramicidin A could be a promising candidate for ovarian cancer therapy. [] Similar effects were observed in renal cell carcinoma (RCC), where gramicidin A showed promising anticancer activity by inhibiting both oxidative phosphorylation and glycolysis, leading to energy depletion and cell death. []
Q16: What analytical techniques are used to study gramicidin?
A19: A variety of analytical techniques are employed to study gramicidin's structure, function, and interactions. These include, but are not limited to, circular dichroism (CD) spectroscopy, fluorescence spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and various electrophysiological techniques. [, , , , , , , ]
Q17: How is the interaction between gramicidin and other molecules studied?
A20: Techniques like circular dichroism (CD) spectroscopy are valuable for studying the interaction of gramicidin with other molecules. For example, CD was used to study the interaction of gramicidin with the insecticide fenvalerate, revealing a stronger interaction with the channel-forming single-stranded β6.3-helix than with the double-helical form. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B80641.png)

![4'-Fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B80646.png)


![3-[(Anthracen-9-ylmethyl)-amino]-propan-1-OL](/img/structure/B80652.png)







